molecular formula C24H29N3O3 B2866193 4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide CAS No. 877640-19-2

4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide

Cat. No.: B2866193
CAS No.: 877640-19-2
M. Wt: 407.514
InChI Key: JUZKYJAGITUMAQ-UHFFFAOYSA-N
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Description

The compound “4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide” is likely to be an organic compound consisting of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains benzyl , methoxyphenyl , and carboxamide groups .


Synthesis Analysis

While the specific synthesis route for this compound is not available, similar compounds are often synthesized via routes such as the Schiff bases reduction . The use of reducing agents like sodium borohydride (NaBH4) is common in these processes .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The compound may exhibit interesting properties such as hydrogen bonding due to the presence of nitrogen and oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups like carboxamide could make the compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been utilized in the synthesis of novel heterocyclic compounds with potential biological activities. For instance, benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from similar structures have been investigated for their anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Properties

  • Benzamide derivatives, including those similar to the queried compound, have been synthesized and evaluated for their effects on gastrointestinal motility, highlighting their potential as serotonin 4 receptor agonists (Sonda et al., 2004).
  • In another study, benzamide derivatives have shown promise as orally active compounds with serotonin 4 receptor agonist activity, potentially useful for gastrointestinal motility (Sonda et al., 2003).

Neurological Applications

  • A structurally similar compound has been used in positron emission tomography (PET) for the quantification of serotonin 1A receptor densities in Alzheimer's disease patients, suggesting its utility in neuroimaging and neurological research (Kepe et al., 2006).

Anti-Fatigue Effects

  • Benzamide derivatives have been synthesized and assessed for their anti-fatigue effects in mice, indicating potential applications in addressing fatigue-related conditions (Wu et al., 2014).

Antimicrobial Activity

  • New pyridine derivatives, including those structurally related to the queried compound, have been synthesized and evaluated for their antimicrobial activity, showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. It could be interesting to study its interactions with various biological targets and to explore its potential uses in fields like medicinal chemistry .

Properties

IUPAC Name

4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-30-22-9-7-21(8-10-22)27-17-20(16-23(27)28)25-24(29)26-13-11-19(12-14-26)15-18-5-3-2-4-6-18/h2-10,19-20H,11-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZKYJAGITUMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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